molecular formula C21H18N2O5 B1677967 (2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid CAS No. 684283-16-7

(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid

Cat. No. B1677967
M. Wt: 378.4 g/mol
InChI Key: IWWXIZOMXGOTPP-MSOLQXFVSA-N
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Description

(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-dicarboxylic acid (2,3-PDCA) is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a highly versatile compound with a wide range of applications in scientific research.

Scientific Research Applications

Polyamide Synthesis Incorporating Nucleobases

Research has demonstrated the synthesis of polyamides containing nucleobases such as uracil and adenine through reactions involving piperazine derivatives. These polyamides exhibit molecular weights in the range of about 1000–5000 and show solubility in water, indicating their potential in material science and bioengineering applications (Hattori & Kinoshita, 1979a) (Hattori & Kinoshita, 1979b).

NMDA Receptor Antagonism

One study highlights the structure-activity relationship of a novel NR2C/NR2D-preferring NMDA receptor antagonist, illustrating that derivatives of "(2S,3R)-1-(Phenanthren-2-ylcarbonyl)piperazine-2,3-dicarboxylic Acid" displayed increased affinity for native NMDA receptors. This suggests its potential use in neuropharmacology, especially for disorders involving NMDA receptor dysregulation (Feng et al., 2004).

Antimicrobial Agent Synthesis

Research into 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents incorporated piperazine carboxamides, indicating the versatility of piperazine derivatives in developing new antimicrobials (Jadhav et al., 2017).

Anti-malarial Agent Development

The crystal structures of active and non-active piperazine derivatives with anti-malarial activity were reported, showcasing the importance of structural features in medicinal chemistry for the development of anti-malarial drugs (Cunico et al., 2009).

Chemical Synthesis Building Blocks

Efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines from (2S)-piperazine-2-carboxylic acid dihydrochloride was demonstrated, underlining the utility of piperazine derivatives as building blocks in chemical synthesis (Gao & Renslo, 2007).

properties

IUPAC Name

(2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWXIZOMXGOTPP-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]([C@@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid
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(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid
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(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid
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(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid
Reactant of Route 6
(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid

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